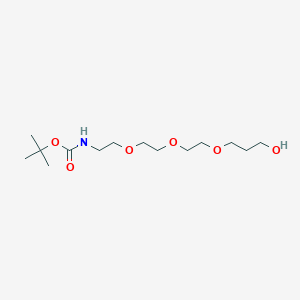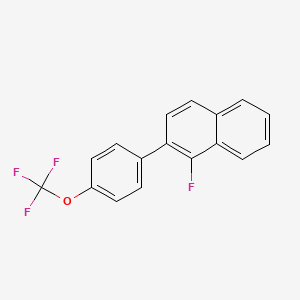
tert-Butyl (2-(2-(2-(3-hydroxypropoxy)ethoxy)ethoxy)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(2-(2-(3-hydroxypropoxy)ethoxy)ethoxy)ethyl)carbamate: is a chemical compound with the molecular formula C13H27NO6. It is a derivative of carbamate, featuring a tert-butyl group and a polyether chain. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(2-(2-(3-hydroxypropoxy)ethoxy)ethoxy)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with a polyether amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
- The reaction mixture is stirred at low temperatures (0-5°C) to control the exothermic reaction.
- The product is then purified using column chromatography or recrystallization.
tert-Butyl chloroformate: reacts with in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbamate group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Alkyl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of ether derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a protecting group for amines in organic synthesis.
- Acts as an intermediate in the synthesis of more complex molecules.
Biology:
- Utilized in the modification of biomolecules for research purposes.
- Can be used in the development of drug delivery systems.
Medicine:
- Potential applications in the formulation of prodrugs.
- May be used in the synthesis of pharmaceutical intermediates.
Industry:
- Employed in the production of specialty chemicals.
- Used in the formulation of coatings and adhesives.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-(2-(2-(3-hydroxypropoxy)ethoxy)ethoxy)ethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The polyether chain enhances the solubility of the compound in various solvents, facilitating its use in different reaction conditions.
Comparación Con Compuestos Similares
- tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
- tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate
- tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
Comparison:
- tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate : Similar structure but with a hydroxyl group instead of a hydroxypropoxy group.
- tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate : Contains a bromo group, making it more reactive in substitution reactions.
- tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate : Features an amino group, which can participate in different types of reactions compared to the hydroxypropoxy group.
The uniqueness of tert-Butyl (2-(2-(2-(3-hydroxypropoxy)ethoxy)ethoxy)ethyl)carbamate lies in its specific functional groups that provide distinct reactivity and solubility properties, making it versatile for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C14H29NO6 |
|---|---|
Peso molecular |
307.38 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C14H29NO6/c1-14(2,3)21-13(17)15-5-8-19-10-12-20-11-9-18-7-4-6-16/h16H,4-12H2,1-3H3,(H,15,17) |
Clave InChI |
BIGOIZYGBBUACX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOCCOCCOCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14774827.png)

![2-amino-N-[(4-cyanophenyl)methyl]-3-methylbutanamide](/img/structure/B14774832.png)

